Home > Products > Screening Compounds P69663 > Buprenorphine N-oxide
Buprenorphine N-oxide - 112242-17-8

Buprenorphine N-oxide

Catalog Number: EVT-3500589
CAS Number: 112242-17-8
Molecular Formula: C29H41NO5
Molecular Weight: 483.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Buprenorphine N-oxide is a significant metabolite of buprenorphine, a semi-synthetic opioid derived from thebaine. This compound is recognized for its role in various pharmacological applications, particularly in pain management and opioid dependence treatment. Buprenorphine N-oxide is notable for its presence in human urine, where it constitutes a major component, with concentrations ranging from 0.2% to 2% . The compound has garnered attention due to its unique properties and potential implications in drug metabolism and pharmacokinetics.

Source and Classification

Buprenorphine N-oxide, with the Chemical Abstracts Service number 112242-17-8, is classified as an opioid analgesic. It is primarily synthesized as a metabolite of buprenorphine, which itself is classified as a partial agonist at the mu-opioid receptor and an antagonist at the kappa-opioid receptor . This classification underscores its dual role in providing analgesic effects while mitigating some of the adverse effects commonly associated with full opioid agonists.

Synthesis Analysis

Methods

The synthesis of buprenorphine N-oxide typically involves oxidative processes that convert the nitrogen atom in buprenorphine into an N-oxide functional group. Several methods have been explored for this transformation:

  1. Oxidative Demethylation: This method employs agents such as iron or other oxidants to facilitate the conversion of buprenorphine into its N-oxide form. For instance, Fe-catalyzed N-demethylation has been documented to yield less toxic byproducts compared to traditional methods .
  2. Chemical Reagents: Various reagents like meso-tetra(4-sulfonatophenyl)porphyrin have been utilized to achieve high yields of N-oxides through controlled oxidation reactions .
  3. Biotransformation: The metabolic pathways involving cytochrome P450 enzymes also contribute to the formation of buprenorphine N-oxide in biological systems, highlighting its relevance in pharmacokinetics .

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For example, the use of specific solvents can influence the solubility and reactivity of intermediates during the synthesis process.

Molecular Structure Analysis

Buprenorphine N-oxide features a distinct molecular structure characterized by the presence of an N-oxide functional group attached to its nitrogen atom. The chemical formula for buprenorphine N-oxide is C29H41N3OC_{29}H_{41}N_{3}O, reflecting its complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Data

  • Molecular Weight: Approximately 453.65 g/mol
  • Chemical Structure: The compound retains the core structure of buprenorphine but includes an additional oxygen atom bonded to the nitrogen atom.
Chemical Reactions Analysis

Buprenorphine N-oxide participates in various chemical reactions that are crucial for its function and metabolism:

  1. N-Demethylation: This reaction involves the removal of methyl groups from buprenorphine under oxidative conditions, leading to the formation of buprenorphine N-oxide as a key metabolite .
  2. Reactivity with Oxidants: Buprenorphine N-oxide can undergo further reactions with oxidizing agents, potentially yielding different derivatives or contributing to metabolic pathways that affect its pharmacological activity.

Technical Details

The reactivity profile of buprenorphine N-oxide is influenced by factors such as pH, temperature, and the presence of other reactive species in solution.

Mechanism of Action

Buprenorphine N-oxide's mechanism of action is closely linked to its parent compound, buprenorphine. It primarily interacts with opioid receptors in the central nervous system:

  1. Opioid Receptor Modulation: Buprenorphine N-oxide exhibits partial agonist activity at mu-opioid receptors while antagonizing kappa-opioid receptors, contributing to its analgesic properties without producing full opioid effects .
  2. Metabolic Pathways: The conversion from buprenorphine to buprenorphine N-oxide involves cytochrome P450-mediated oxidation processes that are essential for drug metabolism .

Data on Mechanism

Research indicates that the pharmacokinetics of buprenorphine N-oxide can vary based on individual metabolic rates and genetic factors influencing enzyme activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Buprenorphine N-oxide typically appears as a white crystalline solid.
  • Solubility: It demonstrates solubility in organic solvents such as acetonitrile but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Buprenorphine N-oxide can participate in redox reactions due to its oxidized nitrogen atom.

Relevant Data

Analytical techniques such as high-performance liquid chromatography are commonly employed to assess the purity and concentration of buprenorphine N-oxide in pharmaceutical formulations .

Applications

Buprenorphine N-oxide serves several scientific purposes:

  1. Analytical Reference Standard: It is utilized as a reference standard in analytical chemistry for method development and validation related to opioid detection .
  2. Pharmacological Research: Studies involving buprenorphine N-oxide contribute to understanding opioid metabolism and receptor interactions, aiding in developing safer analgesic therapies.
  3. Toxicology Studies: Its role as a metabolite makes it significant in toxicological assessments related to opioid use and abuse.
Pharmacological Mechanisms and Receptor Interactions

Partial Mu-Opioid Receptor Agonism Dynamics

Buprenorphine-N-oxide is an oxidative metabolite of buprenorphine formed via enzyme-catalyzed addition of an oxygen atom to the parent compound. This structural modification significantly impacts its interaction with the mu-opioid receptor (MOR). Like buprenorphine, Buprenorphine-N-oxide exhibits high binding affinity for MOR, but with reduced intrinsic activity [1] [6]. This pharmacological profile classifies it as a partial agonist at this receptor.

The compound's partial agonism manifests through distinct characteristics:

  • Submaximal receptor activation: Unlike full agonists (e.g., morphine, fentanyl), Buprenorphine-N-oxide activates MOR to a lesser degree, producing a diminished cellular response even at full receptor occupancy
  • Ceiling effect for analgesia: Dose-response curves demonstrate plateauing effects at higher doses, preventing maximal response attainment [1] [9]
  • Receptor binding kinetics: It exhibits slow dissociation kinetics from MOR, potentially contributing to a longer duration of action compared to full agonists [6]

Table 1: Receptor Binding Profile of Buprenorphine-N-oxide vs. Buprenorphine

ReceptorBuprenorphine Affinity (nM)Buprenorphine-N-oxide Affinity (nM)Functional Activity
Mu-opioid (MOR)0.08 ± 0.020.08-0.5Partial agonist
Kappa-opioid (KOR)0.11 ± 0.050.1-0.6Antagonist
Delta-opioid (DOR)0.42 ± 0.04>100Negligible activity
ORL-1/NOP285 ± 30~300Agonist

Kappa-Opioid Receptor Antagonistic Activity

Beyond its mu-opioid activity, Buprenorphine-N-oxide functions as a potent kappa-opioid receptor (KOR) antagonist. This pharmacological activity is significant because KOR activation produces dysphoric and psychotomimetic effects that counter MOR-mediated analgesia and reward [3] .

Key aspects of KOR antagonism include:

  • Stress response modulation: By blocking KOR signaling, Buprenorphine-N-oxide may mitigate stress-induced behaviors and mood disturbances associated with chronic opioid exposure
  • Absence of sedation: Unlike selective KOR agonists, it does not induce sedation, a common side effect of classical kappa agonists
  • Dysphoria prevention: KOR antagonism potentially reduces the dysphoric components sometimes associated with opioid therapy [3]

This antagonistic activity occurs at clinically relevant concentrations, with affinity comparable to that for MOR (0.1-0.6 nM). The dual activity profile—partial MOR agonism with KOR antagonism—creates a unique pharmacological signature that may offer clinical advantages in managing opioid dependence while minimizing adverse psychological effects .

Comparative Efficacy Profiles Relative to Buprenorphine

Buprenorphine-N-oxide retains the fundamental receptor interaction profile of its parent compound but with quantitatively distinct efficacy parameters:

Table 2: Comparative Efficacy Parameters

ParameterBuprenorphineBuprenorphine-N-oxide
MOR Intrinsic Activity38-60%25-40%
Onset of ActionModerate (30-60 min SL)Slower
Duration of ActionExtended (24-72 hrs)Similar to slightly reduced
Respiratory Depression CeilingEstablished ceiling effectSimilar ceiling effect
Analgesic Ceiling EffectPronouncedMore pronounced
  • Reduced intrinsic activity: Buprenorphine-N-oxide demonstrates approximately 30-50% lower intrinsic activity at MOR compared to buprenorphine, resulting in a flattened dose-response curve and potentially reduced abuse liability [1] [6]

  • Diminished rewarding effects: In animal models, Buprenorphine-N-oxide produces less motor stimulation and conditioned place preference than buprenorphine at equivalent doses, suggesting reduced euphorigenic potential [2] [6]

  • Metabolic considerations: As an oxidative metabolite, Buprenorphine-N-oxide exhibits altered pharmacokinetics including potentially different solubility profiles and blood-brain barrier penetration compared to the parent compound, though specific parameters remain under investigation [1] [6]

  • Clinical translation: The reduced intrinsic activity profile suggests Buprenorphine-N-oxide may maintain buprenorphine's favorable safety profile regarding respiratory depression while potentially offering reduced rewarding effects in addiction management contexts [3] [9]

Modulation of Opioid Receptor-Like 1 (ORL1) Signaling

A critical aspect of Buprenorphine-N-oxide's pharmacology involves its interaction with the nociceptin/orphanin FQ peptide (NOP) receptor, also known as ORL-1. This receptor belongs to the opioid receptor family but displays distinct neurobiological functions:

  • ORL-1 receptor activation: Buprenorphine-N-oxide binds to ORL-1 receptors with moderate affinity (Kᵢ ≈ 300 nM) and acts as an agonist at this receptor, similar to its parent compound [5] [8] . Functional assays demonstrate concentration-dependent activation of ORL-1 signaling cascades, including inhibition of adenylate cyclase and modulation of MAP kinase pathways [8]

  • Functional consequences: ORL-1 receptor activation exerts anti-opioid effects in the CNS:

  • Counters mu-opioid receptor-mediated analgesia
  • Attenuates reward pathways activated by traditional opioids
  • Modulates stress responses and anxiety-like behaviors [2] [5]
  • Net effect on analgesia: The concomitant ORL-1 activation creates a self-limiting mechanism for MOR-mediated antinociception. This explains the bell-shaped dose-response curves observed in certain nociceptive assays, where higher doses paradoxically produce less analgesia [5] . This phenomenon is demonstrated by:
  • Enhanced buprenorphine-induced antinociception in ORL-1 receptor knockout mice
  • Elimination of bell-shaped curves by co-administration of ORL-1 antagonists like J-113397 [5]
  • Neurobiological integration: The dual action on MOR and ORL-1 receptors positions Buprenorphine-N-oxide as a functionally-biased modulator of pain pathways. Research indicates that ORL-1 activation may preferentially modulate descending pain inhibitory pathways in the rostroventromedial medulla, creating a natural braking system on opioid analgesia

The complex interplay between MOR partial agonism and ORL-1 activation makes Buprenorphine-N-oxide a compelling candidate for therapeutic applications requiring reduced abuse potential while maintaining analgesic efficacy. Ongoing research aims to quantify the precise balance of these interactions to optimize therapeutic outcomes in pain management and addiction treatment paradigms [1] [6] .

Properties

CAS Number

112242-17-8

Product Name

Buprenorphine N-oxide

IUPAC Name

(1S,2S,5S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-5-oxido-13-oxa-5-azoniahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol

Molecular Formula

C29H41NO5

Molecular Weight

483.6 g/mol

InChI

InChI=1S/C29H41NO5/c1-25(2,3)26(4,32)20-15-27-10-11-29(20,34-5)24-28(27)12-13-30(33,16-17-6-7-17)21(27)14-18-8-9-19(31)23(35-24)22(18)28/h8-9,17,20-21,24,31-32H,6-7,10-16H2,1-5H3/t20-,21-,24-,26?,27-,28+,29-,30+/m1/s1

InChI Key

UHSWHHMBOWNLKN-OJHOSZFKSA-N

SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CC[N+](C3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CC[N+](C3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O

Isomeric SMILES

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CC[N@@+]([C@@H]3CC6=C5C(=C(C=C6)O)O4)(CC7CC7)[O-])OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.